molecular formula C10H18ClNO B1529211 1-Aza-spiro[5.5]undecan-4-one hydrochloride CAS No. 1896689-93-2

1-Aza-spiro[5.5]undecan-4-one hydrochloride

Cat. No.: B1529211
CAS No.: 1896689-93-2
M. Wt: 203.71 g/mol
InChI Key: FGGFYBQPUHHFFM-UHFFFAOYSA-N
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Description

1-Aza-spiro[5.5]undecan-4-one hydrochloride is a chemical compound with the molecular formula C₁₀H₁₇NO·HCl and a molecular weight of 203.71 g/mol. It is a white crystalline solid that is soluble in water and various organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aza-spiro[5.5]undecan-4-one hydrochloride can be synthesized through several synthetic routes. One common method involves the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide. The reaction typically proceeds under mild conditions, yielding the desired product in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Aza-spiro[5.5]undecan-4-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Aza-spiro[5.5]undecan-4-one hydrochloride has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and processes.

  • Industry: It can be utilized in the production of various industrial chemicals and materials.

Mechanism of Action

1-Aza-spiro[5.5]undecan-4-one hydrochloride is structurally similar to other spiro compounds, such as 1-oxa-9-azaspiro[5.5]undecane derivatives. its unique structural features, such as the presence of the nitrogen atom in the spiro ring, distinguish it from other compounds. These differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 1-oxa-9-azaspiro[5.5]undecane derivatives

  • Piperidin-4-one hydrochloride hydrate

  • 4-tert-butylbenzyl bromide

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Properties

IUPAC Name

1-azaspiro[5.5]undecan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c12-9-4-7-11-10(8-9)5-2-1-3-6-10;/h11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGFYBQPUHHFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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